3-methylquinolin-6-ol hydrobromide
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Overview
Description
3-methylquinolin-6-ol hydrobromide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylquinolin-6-ol hydrobromide typically involves the reaction of 3-methylquinolin-6-ol with hydrobromic acid. One common method for preparing 3-methylquinolin-6-ol is through the oxidation of 3,4-dihydroquinolinium salts . This process involves the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield 3-hydroxyquinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heteropolyacids as catalysts in one-pot reactions, such as the Skraup and Doebner–Miller reactions .
Chemical Reactions Analysis
Types of Reactions
3-methylquinolin-6-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of 3-methylquinolin-6-ol to its corresponding quinoline derivative.
Reduction: Reduction of quinoline derivatives to dihydroquinolines.
Substitution: Substitution reactions involving the replacement of functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include aryldiazonium salts, alkenes, nitriles, and oxidizing agents such as hydrogen peroxide or potassium permanganate . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-methylquinolin-6-ol hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methylquinolin-6-ol hydrobromide involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase, leading to the inhibition of DNA synthesis and rapid bacterial death . This compound may also interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methylquinolin-6-ol hydrobromide include other quinoline derivatives such as:
- 6-chloro-3-((Z)-(3-oxobenzofuran-2(3H)-ylidene)methyl)quinolin-2(1H)-one
- 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- 3-((2-(4-hydroxybenzyl)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
2680528-25-8 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-methylquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-8-5-9(12)2-3-10(8)11-6-7;/h2-6,12H,1H3;1H |
InChI Key |
WBRPRLHQAMFOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)O)N=C1.Br |
Purity |
95 |
Origin of Product |
United States |
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